4-(5-Chloro-2-methoxyanilino)-4-oxo-2-(pyridin-3-ylmethylamino)butanoic acid
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Overview
Description
4-(5-Chloro-2-methoxyanilino)-4-oxo-2-(pyridin-3-ylmethylamino)butanoic acid, also known as C646, is a small molecule inhibitor of the histone acetyltransferase p300/CBP. It has gained attention in the scientific community due to its potential therapeutic applications in cancer treatment.
Mechanism of Action
4-(5-Chloro-2-methoxyanilino)-4-oxo-2-(pyridin-3-ylmethylamino)butanoic acid works by binding to the catalytic domain of p300/CBP and blocking its acetyltransferase activity. This leads to a decrease in histone acetylation and altered gene expression. This compound has been shown to selectively inhibit p300/CBP over other histone acetyltransferases, which makes it a promising candidate for cancer therapy.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects on cancer cells. It can induce cell cycle arrest and apoptosis, inhibit cell migration and invasion, and reduce tumor growth in animal models. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for cancer treatment.
Advantages and Limitations for Lab Experiments
4-(5-Chloro-2-methoxyanilino)-4-oxo-2-(pyridin-3-ylmethylamino)butanoic acid has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has high selectivity for p300/CBP and can be used to study the role of this enzyme in various biological processes. However, this compound also has some limitations. It has low solubility in water and requires the use of organic solvents for in vitro experiments. It also has poor bioavailability and may require the use of drug delivery systems for in vivo experiments.
Future Directions
There are several future directions for the study of 4-(5-Chloro-2-methoxyanilino)-4-oxo-2-(pyridin-3-ylmethylamino)butanoic acid. One area of research is the development of more potent and selective inhibitors of p300/CBP. Another area of research is the investigation of the role of p300/CBP in other biological processes, such as neurodegenerative diseases and inflammation. This compound may also have potential applications in epigenetic therapy, which involves the use of small molecules to alter gene expression patterns. Overall, this compound has shown great promise as a potential therapeutic agent for cancer treatment and warrants further investigation.
Synthesis Methods
4-(5-Chloro-2-methoxyanilino)-4-oxo-2-(pyridin-3-ylmethylamino)butanoic acid can be synthesized through a multi-step process involving the reaction of 5-chloro-2-methoxyaniline with pyridine-3-carboxaldehyde, followed by a reaction with 4-oxo-2-aminobutanoic acid. The final product is obtained through a coupling reaction with N,N-diisopropylethylamine and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride. The purity of this compound can be confirmed through various analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC.
Scientific Research Applications
4-(5-Chloro-2-methoxyanilino)-4-oxo-2-(pyridin-3-ylmethylamino)butanoic acid has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and leukemia. This compound works by inhibiting the activity of the histone acetyltransferase p300/CBP, which is involved in regulating gene expression. By inhibiting this enzyme, this compound can alter the expression of genes that are involved in cancer cell growth and survival.
properties
IUPAC Name |
4-(5-chloro-2-methoxyanilino)-4-oxo-2-(pyridin-3-ylmethylamino)butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O4/c1-25-15-5-4-12(18)7-13(15)21-16(22)8-14(17(23)24)20-10-11-3-2-6-19-9-11/h2-7,9,14,20H,8,10H2,1H3,(H,21,22)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLPOBFKKUKQFCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CC(C(=O)O)NCC2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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